AMG319

説明

科学的研究の応用

AMG-319 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is an investigational, highly selective, small molecule inhibitor of PI3Kδ that blocks B cell proliferation following B cell receptor stimulation both in vitro and in vivo . It inhibits basal AKT phosphorylation and proliferation in lymphoid tumor cells . AMG-319 has been evaluated for its safety, tolerability, pharmacokinetics, and pharmacodynamics in clinical trials involving patients with relapsed or refractory lymphoid malignancies . It has also been studied as a potential immunotherapy for solid tumors by releasing regulatory T cell suppression of CD8+ T cells .

作用機序

準備方法

AMG-319の合成経路は、母液の調製から始まり、いくつかの工程を伴います。 たとえば、薬剤2mgをジメチルスルホキシド(DMSO)50μLに溶解すると、母液濃度が40mg/mLになります 。 詳細な工業的製造方法は、機密情報であり、公表されていません。

化学反応の分析

AMG-319は、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬や条件は、公開されている文献では広く報告されていません。 AMG-319は、インビトロおよびインビボの両方で、B細胞受容体刺激後の基底AKTリン酸化を阻害し、B細胞増殖を阻害することが知られています 。 これらの反応から生成される主要な生成物は、入手可能な文献では指定されていません。

科学研究への応用

AMG-319は、特に化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。 AMG-319は、インビトロおよびインビボの両方で、B細胞受容体刺激後のB細胞増殖を阻害する、PI3Kδの選択性の高い小分子阻害剤として開発されました 。 AMG-319は、リンパ腫細胞における基底AKTリン酸化と増殖を阻害します 。 AMG-319は、再発性または難治性のリンパ系悪性腫瘍患者を対象とした臨床試験で、その安全性、忍容性、薬物動態、薬力学が評価されています 。 また、CD8+T細胞の調節性T細胞による抑制を解除することで、固形腫瘍に対する潜在的な免疫療法としても研究されています .

類似化合物との比較

AMG-319は、デュベリシブやイデルアリシブなどの他の類似化合物と比較されています 。 これらの化合物もPI3Kδ酵素を阻害しますが、選択性と効力は異なります。 AMG-319は、その高い選択性と潜在的な免疫療法効果でユニークです 。 他の類似化合物には、PI3Kδも標的とするIC87114があり、炎症を軽減し、上皮の完全性を回復することが示されています .

特性

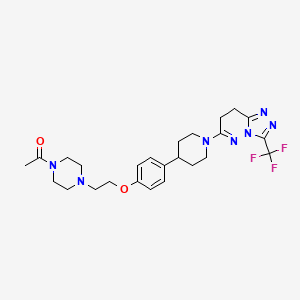

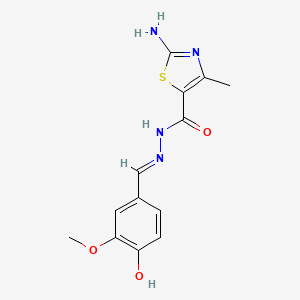

IUPAC Name |

N-[(1S)-1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN7/c1-12(28-21-19-20(25-10-24-19)26-11-27-21)15-8-13-5-6-14(22)9-17(13)29-18(15)16-4-2-3-7-23-16/h2-12H,1H3,(H2,24,25,26,27,28)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRYMZHCQIOOEB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN7 | |

| Record name | AMG 319 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/AMG_319 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046373 | |

| Record name | N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608125-21-8 | |

| Record name | (αS)-7-Fluoro-α-methyl-N-9H-purin-6-yl-2-(2-pyridinyl)-3-quinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608125-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMG-319 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1608125218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-319 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-319 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19DG7G1U5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: AMG319 is a potent and selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3Kδ). [] It exerts its effects by binding to the ATP-binding site of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). [] PIP3 is a crucial second messenger involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. By inhibiting PI3Kδ, this compound disrupts downstream signaling pathways, ultimately leading to the suppression of these cellular processes. []

A: this compound effectively blocks B cell proliferation triggered by B cell receptor (BCR) stimulation, both in in vitro and in vivo settings. [] Additionally, it inhibits basal AKT phosphorylation, a key protein kinase downstream of PI3K, further contributing to its anti-proliferative effects in lymphoid tumor cells. []

A: The selectivity of this compound for PI3Kδ over other PI3K isoforms is particularly important because PI3Kδ is predominantly expressed in hematopoietic cells. [] This selective targeting is designed to inhibit PI3K signaling specifically in immune cells and neoplastic B cells while minimizing potential off-target effects on normal, non-neoplastic cells that rely on other PI3K isoforms. []

A: this compound has demonstrated promising activity in preclinical models of lymphoma. Studies have shown that it effectively inhibits the growth of both rituximab-sensitive and rituximab-resistant lymphoma cell lines. [] Furthermore, this compound potentiates the anti-tumor activity of bortezomib, a proteasome inhibitor commonly used in lymphoma treatment, in vitro. [] These findings suggest that this compound, as a single agent or in combination with other anti-cancer drugs, could be a potential therapeutic option for lymphoma.

A: Yes, this compound has been evaluated in a Phase I clinical trial in patients with relapsed or refractory lymphoid malignancies. [] The trial demonstrated that this compound was well-tolerated at doses up to 400 mg once daily. [] Importantly, this compound exhibited anti-tumor activity in these patients, including those with high-risk cytogenetic features. [] Deeper and faster responses were observed in patients treated with higher doses of this compound. []

A: Given its immunomodulatory properties, this compound is also being explored for the treatment of inflammatory and autoimmune diseases. Preclinical studies have demonstrated its efficacy in rodent models of inflammation. [] Further research is warranted to determine its potential in human patients with these conditions.

A: The crystal structure of human PI3K-gamma in complex with this compound has been determined. [] This structural information provides valuable insights into the molecular interactions between this compound and its target, aiding in the development of next-generation PI3Kδ inhibitors with improved potency and selectivity.

A: Recent research suggests that intermittent PI3Kδ inhibition with this compound may provide a more favorable balance between efficacy and toxicity compared to continuous dosing. [, ] Intermittent dosing could potentially sustain anti-tumor immunity while mitigating immune-related adverse events (irAEs) associated with continuous PI3Kδ inhibition. [, ]

A: this compound is a second-generation PI3K inhibitor that exhibits superior selectivity for PI3Kδ compared to first-generation inhibitors like ibrutinib. [] This enhanced selectivity is thought to contribute to its improved safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)